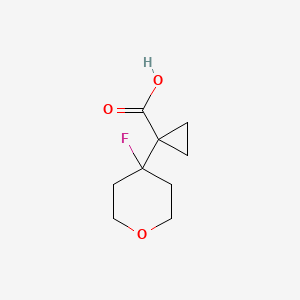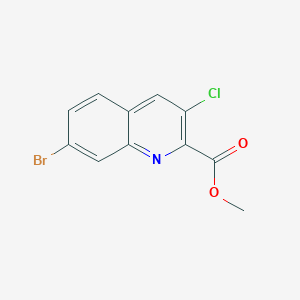
Methyl 7-bromo-3-chloroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-3-chloroquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine ring. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 3rd positions, respectively, and a carboxylate ester group at the 2nd position of the quinoline ring. The molecular formula of this compound is C11H7BrClNO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-chloroquinoline-2-carboxylate typically involves the reaction of 7-bromo-3-chloroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
7-bromo-3-chloroquinoline-2-carboxylic acid+methanolcatalystMethyl 7-bromo-3-chloroquinoline-2-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromo-3-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Oxidized quinoline derivatives with different oxidation states.
Reduction Reactions: Dihydroquinoline derivatives.
Applications De Recherche Scientifique
Methyl 7-bromo-3-chloroquinoline-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-3-chloroquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-bromo-2-chloroquinoline-3-carboxylate
- Methyl 6-bromo-3-chloroquinoline-2-carboxylate
- Methyl 7-bromo-4-chloroquinoline-2-carboxylate
Uniqueness
Methyl 7-bromo-3-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The combination of bromine and chlorine atoms at the 7th and 3rd positions, respectively, along with the carboxylate ester group at the 2nd position, imparts distinct chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C11H7BrClNO2 |
|---|---|
Poids moléculaire |
300.53 g/mol |
Nom IUPAC |
methyl 7-bromo-3-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,1H3 |
Clé InChI |
YTXNRJCXPUJQNC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


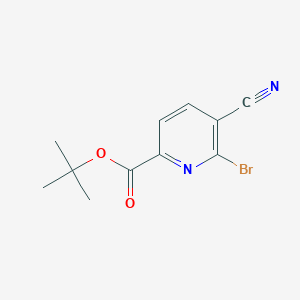

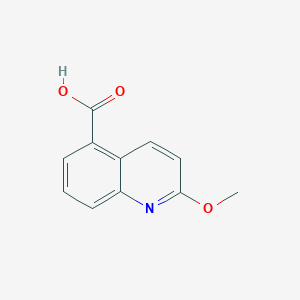
![Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)
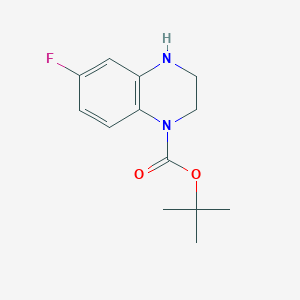
![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
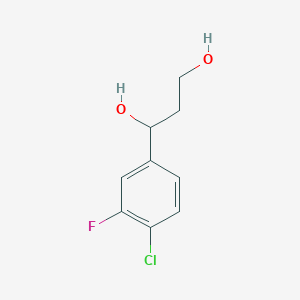
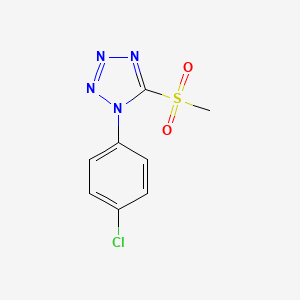

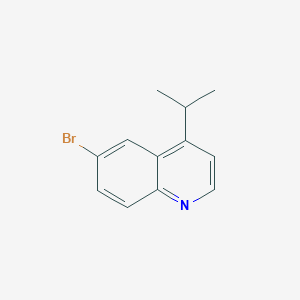

![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)

